

Cariporide: A Technical Guide on its Structure, Properties, and Mechanism of Action

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Introduction: **Cariporide**, also known as HOE 642, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1][2] It belongs to the benzoylguanidine class of compounds.[3] Initially investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury, **Cariporide** has demonstrated the ability to attenuate myocardial cell death and reduce cardiac arrhythmia.[4][5] Its mechanism of action also lends itself to potential applications in anticancer therapy, where it may disrupt the unique pH regulation of tumor cells.[1][6] This guide provides an in-depth technical overview of **Cariporide**'s chemical structure, physicochemical properties, and biological activity for researchers and drug development professionals.

Chemical Structure and Identity

Cariporide is chemically identified as N-(Aminoiminomethyl)-4-(1-methylethyl)-3- (methylsulfonyl)benzamide.[4] Its structure is characterized by a benzoyl guanidine core, which differs from the pyrazinoyl guanidine structure of other inhibitors like amiloride.[3]



Identifier	Value	Source
IUPAC Name	N-(Diaminomethylidene)-3- methanesulfonyl-4-(propan-2- yl)benzamide	[1]
Synonyms	HOE 642, HOE642	[1][4][7]
CAS Number	159138-80-4	[2][4]
Chemical Formula	C12H17N3O3S	[1][4]
Molecular Weight	283.35 g/mol	[1][4]
SMILES	CC(C)C1=C(S(C) (=O)=O)C=C(C(NC(N)=N)=O) C=C1	[4]
InChI Key	IWXNYAIICFKCTM- UHFFFAOYSA-N	[1][4]

Physicochemical Properties

The physicochemical properties of **Cariporide** are crucial for its formulation, delivery, and interaction with its biological target. It is a weak acid and is supplied as a white to off-white crystalline solid.[7][8][9]

Property	Value	Source
Melting Point	90-94°C (decomposes)	[10]
pKa (Acidic)	~4.5 or 6.28	[8]
pKa (Basic)	7.56	[11]
AlogP	0.63	[11]
Polar Surface Area	115.61 Ų	[11]
Storage	Store at +4°C or -20°C for long-term stability (≥2 years)	[4][7][9]



Solubility

Cariporide is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For experimental use, it is typically dissolved in an organic solvent like DMSO first, before further dilution in an aqueous buffer.[7]

Solvent	Solubility	Source
Water	Insoluble	[12]
DMSO	≥ 100 mg/mL (352.92 mM)	[9]
Ethanol	~3 mg/mL	[12]
Dimethylformamide (DMF)	~20 mg/mL	[7]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/ml	[7]

Mechanism of Action and Signaling Pathways

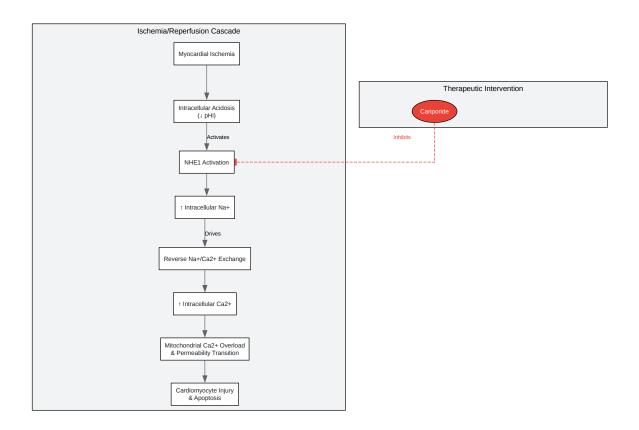
Cariporide's primary mechanism of action is the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE1).[1] NHE1 is a ubiquitous membrane transport protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][13]

Cardioprotection

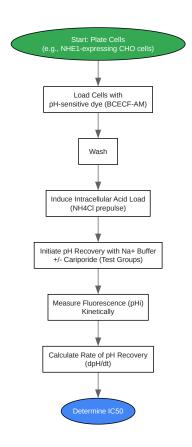
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis (an accumulation of H+ ions).[5] This activates NHE1 to expel H+, resulting in a significant influx and accumulation of intracellular Na+.[14] The high intracellular Na+ concentration causes the Na+/Ca2+ exchanger to operate in reverse mode, leading to a massive influx of Ca2+.[5][14] This intracellular Ca2+ overload is a key driver of reperfusion injury, causing mitochondrial dysfunction, hypercontracture, and ultimately, cardiomyocyte apoptosis and necrosis.[14][15]

Cariporide exerts its cardioprotective effect by blocking NHE1.[1] This inhibition prevents the initial large influx of Na+, thereby mitigating the subsequent Ca2+ overload and protecting the myocardial cells from ischemia-reperfusion injury.[14][16]









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